
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine typically involves multiple steps, starting from the basic phenothiazine structure. The synthetic route may include:
Nitration and Reduction: Initial nitration of phenothiazine followed by reduction to form the corresponding amine.
Alkylation: Introduction of the 3-(dimethylamino)propyl group through alkylation reactions.
Condensation: Condensation with hydroxylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, would be crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenothiazine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs with antipsychotic or antiemetic effects.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic medication.
Uniqueness
What sets (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine apart from these similar compounds is its specific structural configuration and the presence of the hydroxylamine group. This unique structure may confer distinct pharmacological properties and reactivity, making it a compound of significant interest in various fields of research.
属性
CAS 编号 |
64058-41-9 |
|---|---|
分子式 |
C19H23N3OS |
分子量 |
341.5 g/mol |
IUPAC 名称 |
(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C19H23N3OS/c1-14(20-23)15-8-6-11-18-19(15)22(13-7-12-21(2)3)16-9-4-5-10-17(16)24-18/h4-6,8-11,23H,7,12-13H2,1-3H3/b20-14+ |
InChI 键 |
VHUSVBNGMNMLAF-XSFVSMFZSA-N |
手性 SMILES |
C/C(=N\O)/C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
规范 SMILES |
CC(=NO)C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


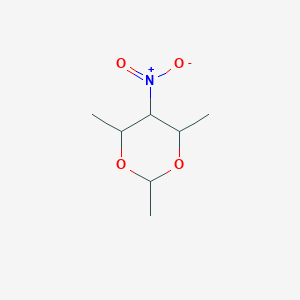
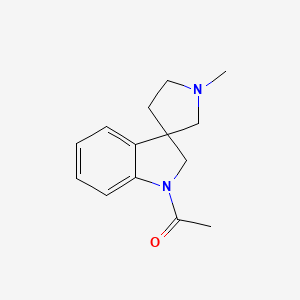

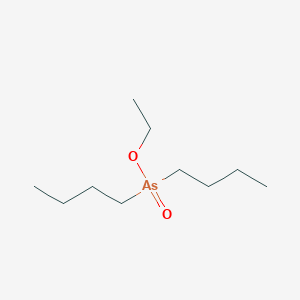
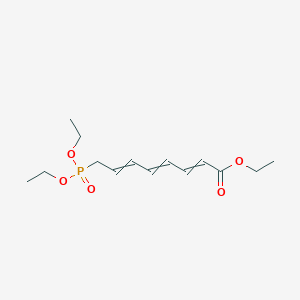
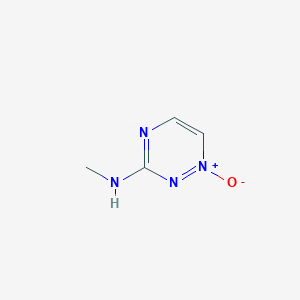
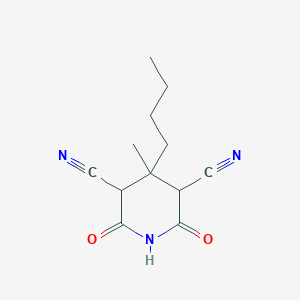

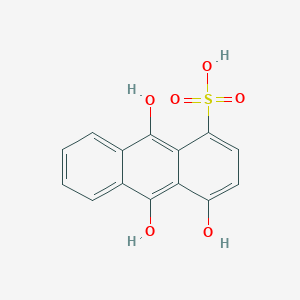
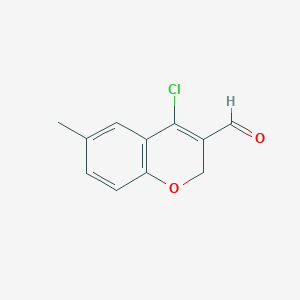
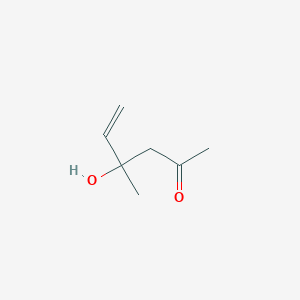
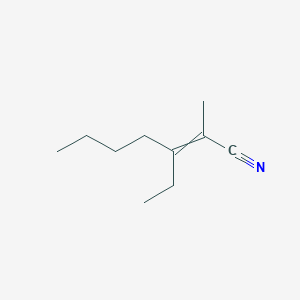
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
